

Spectroscopic Analysis of (S)-(-)-1-Phenyl-1decanol: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-(-)-1-Phenyl-1-decanol	
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This technical guide provides a detailed overview of the spectroscopic data for the chiral alcohol **(S)-(-)-1-Phenyl-1-decanol**. Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide utilizes illustrative data from the closely related structure, 1-phenyl-1-butanol, to explain the expected spectroscopic features. The underlying principles and experimental methodologies are broadly applicable to the characterization of similar chiral alcohols.

Data Presentation

The following tables summarize the expected and illustrative spectroscopic data for phenylsubstituted secondary alcohols.

Note: The data presented for ¹H NMR, ¹³C NMR, and Mass Spectrometry is for 1-phenyl-1-butanol and is intended to be illustrative for **(S)-(-)-1-Phenyl-1-decanol**. The chemical shifts and fragmentation patterns will be similar but not identical due to the difference in the alkyl chain length (butyl vs. decyl).

Table 1: Illustrative ¹H NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Expected for (S)-(-)-1- Phenyl-1- decanol
7.20-7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)	Similar multiplet around 7.2-7.4 ppm
4.60	Triplet	1H	Methine proton (- CH(OH)-)	Similar triplet, slightly shifted
1.90	Singlet (broad)	1H	Hydroxyl proton (-OH)	Broad singlet, chemical shift is concentration and solvent dependent
1.60-1.80	Multiplet	2Н	Methylene protons (-CH ₂ -) adjacent to the chiral center	Complex multiplet for the C2 methylene group
1.20-1.40	Multiplet	2H	Methylene protons (-CH2-)	Broad multiplet for the majority of the decyl chain methylene groups
0.90	Triplet	3H	Terminal methyl protons (-CH₃)	Triplet around 0.9 ppm for the terminal methyl group of the decyl chain

Table 2: Illustrative ¹³C NMR Data (Proxy: 1-phenyl-1-butanol in CDCl₃)



Chemical Shift (δ) ppm	Assignment	Expected for (S)-(-)-1- Phenyl-1-decanol
145.0	Aromatic C (quaternary)	Similar chemical shift
128.5	Aromatic CH	Similar chemical shift
127.5	Aromatic CH	Similar chemical shift
126.0	Aromatic CH	Similar chemical shift
75.0	Methine C (-CH(OH)-)	Similar chemical shift
40.0	Methylene C adjacent to the chiral center	Similar chemical shift for the C2 carbon
31.9, 29.6, 29.3, 25.9, 22.7	Methylene C's of the decyl chain	A series of peaks in this region
19.0	Methylene C	N/A for decyl chain
14.1	Terminal Methyl C (-CH₃)	Similar chemical shift

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ^{−1})	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen- bonded)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Strong	C-H stretch (aliphatic)
1600, 1495, 1450	Medium to Weak	C=C stretch (aromatic ring)
1260-1050	Strong	C-O stretch (secondary alcohol)[1]
760, 700	Strong	C-H bend (monosubstituted benzene)
760, 700	Strong	•

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data



m/z	Interpretation
234	Molecular Ion (M+) - Expected to be of low intensity
216	[M-H₂O] ⁺ - Dehydration product
107	[C ₆ H ₅ CHOH] ⁺ - Benzylic cation from α-cleavage (loss of C ₉ H ₁₉ radical) - Likely a prominent peak
79	[C ₆ H ₇] ⁺
77	[C ₆ H ₅] ⁺ - Phenyl cation

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and to assess enantiomeric purity using chiral derivatizing or solvating agents.

Methodology:

- Sample Preparation: A small amount of the analyte (typically <0.01 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[2] For determining enantiomeric purity, a chiral derivatizing agent (e.g., Mosher's acid, MPA, or MTPA) or a chiral solvating agent is added to the NMR tube.[2][3]
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, multiplicities, and integrations of the hydrogen atoms.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the number of unique carbon environments.
- Chiral Analysis: In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which will exhibit separate signals in the NMR spectrum, allowing for the



determination of enantiomeric excess (ee).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **(S)-(-)-1-Phenyl-1-decanol**, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty instrument is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

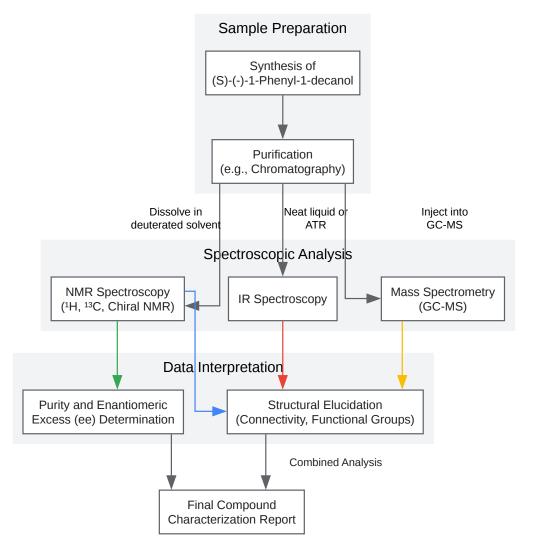
- Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: The molecules are ionized, commonly using Electron Ionization (EI). This process forms a molecular ion (M⁺) and various fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.



 Fragmentation Analysis: The fragmentation pattern is analyzed to deduce the structure of the molecule. For alcohols, characteristic fragmentation pathways include α-cleavage and dehydration.[4][5]

Visualization

General Workflow for Spectroscopic Analysis of a Chiral Alcohol



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Caption: Workflow for the spectroscopic characterization of a chiral alcohol.

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